molecular formula C19H18F3N B3286216 1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine CAS No. 821768-10-9

1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B3286216
M. Wt: 317.3 g/mol
InChI Key: VYMPDZPBMSMVPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine, related compounds have been synthesized using various methods. For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, has been analyzed. It was found that the compound crystallizes in the monoclinic space group P21 .


Chemical Reactions Analysis

In terms of chemical reactions, the compound might be involved in reactions similar to those of other 1,2,3-triazoles. For example, crossed aldol reactions of the CF3-containing pseudo C2 symmetric cyclic imide were carried out by way of the corresponding boron bisenolate to stereoselectively furnish the desired products .

Scientific Research Applications

Crystal and Molecular Structures

1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine and its analogs have been extensively studied for their crystal and molecular structures. For example, Iwasaki, Watanabe, and Maeda (1987) analyzed the crystal structures of related dihydropyridine compounds, providing insights into their molecular conformations and interactions (Iwasaki, Watanabe, & Maeda, 1987).

Role in Inhibiting PARP-1

This chemical compound plays a significant role in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Ishida et al. (2005) found that the 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly improves inhibitory potency against PARP-1 (Ishida et al., 2005).

Interaction with Monoamine Oxidase B

The compound has been studied for its interaction with monoamine oxidase B (MAO-B), an enzyme relevant to neurotransmitter metabolism. Anderson, Kuttab, and Castagnoli (1996) explored the oxidation properties and mechanisms of related tetrahydropyridines with MAO-B (Anderson, Kuttab, & Castagnoli, 1996).

Synthesis and Stereochemistry

The synthesis and stereochemistry of variants of this compound, such as 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, have been investigated for their potential as antiviral compounds and for their use in organic synthesis. Grishina et al. (2005) detailed methods for preparing these compounds and analyzed their conformations (Grishina et al., 2005).

Oxidation and MAO-B Interaction

Sablin et al. (1994) explored the oxidation products arising from the action of MAO-B on analogs of this compound. Their research sheds light on the metabolic pathways and interactions of these substances with enzymes (Sablin et al., 1994).

Potential Anti-Inflammatory Agents

Exploring its potential in medical applications, Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents, highlighting the therapeutic possibilities of this compound (Rao et al., 1995).

properties

IUPAC Name

1-benzyl-4-[2-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N/c20-19(21,22)18-9-5-4-8-17(18)16-10-12-23(13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPDZPBMSMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147829
Record name 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine

CAS RN

821768-10-9
Record name 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821768-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org
CL Cioffi, N Dobri, EE Freeman… - Journal of Medicinal …, 2014 - ACS Publications
Accumulation of lipofuscin in the retina is associated with pathogenesis of atrophic age-related macular degeneration and Stargardt disease. Lipofuscin bisretinoids (exemplified by N-…
Number of citations: 59 pubs.acs.org

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